Ethyl3-amino-7-methyloctanoatehydrochloride

Description

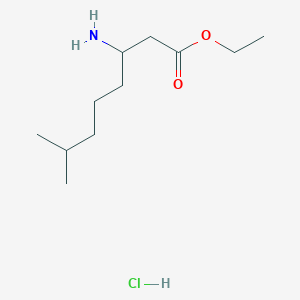

Ethyl 3-amino-7-methyloctanoate hydrochloride is a synthetic aliphatic ester derivative featuring an amino group at the third carbon and a methyl branch at the seventh position of an octanoic acid backbone, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, typical of amino acid derivatives used in drug development .

Properties

IUPAC Name |

ethyl 3-amino-7-methyloctanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2.ClH/c1-4-14-11(13)8-10(12)7-5-6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDCUPNQCEXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCCC(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-methyloctanoate hydrochloride typically involves the esterification of 3-amino-7-methyloctanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-7-methyloctanoate hydrochloride involves large-scale esterification followed by purification processes such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methyloctanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro compound.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Ethyl 3-amino-7-methyloctanoate hydrochloride is utilized in a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methyloctanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-amino-7-methyloctanoate hydrochloride (hypothetical structure inferred from nomenclature) with analogous hydrochlorides and esters from the evidence, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Analysis

Key Observations :

- Aliphatic vs. Aromatic Backbones: Ethyl 3-amino-7-methyloctanoate hydrochloride is aliphatic, unlike memantine (adamantane-based) or 7-chloro-3-methylindole derivatives, which are aromatic/heterocyclic. This distinction impacts solubility and metabolic stability .

- Ester vs. Carboxylic Acid : The target compound’s ester group may enhance membrane permeability compared to carboxylic acid derivatives like 7-chloro-3-methylindole-2-carboxylic acid .

Biological Activity

Ethyl 3-amino-7-methyloctanoate hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-7-methyloctanoate hydrochloride is an ethyl ester derivative, characterized by the presence of an amino group and a branched alkyl chain. Its chemical structure can be represented as follows:

This compound's properties are influenced by the presence of the amino group, which plays a crucial role in its biological interactions.

1. Inhibition Studies

Recent studies have explored the inhibitory effects of ethyl 3-amino-7-methyloctanoate hydrochloride on various biological targets. For instance, it has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and cell cycle progression, making them significant targets in cancer therapy.

- In Vitro Activity : A study indicated that compounds similar to ethyl 3-amino-7-methyloctanoate hydrochloride exhibited notable inhibitory activity against HDAC1 and HDAC6, with IC50 values suggesting strong anti-proliferative effects on cancer cell lines such as RPMI-8226 .

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR analyses. The presence of specific functional groups and their spatial arrangement significantly influences the compound's efficacy.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| Ethyl 3-amino-7-methyloctanoate | Structure | 2.89 | HDAC1 |

| Compound A | Structure | 4.50 | HDAC6 |

| Compound B | Structure | 5.10 | HDAC3 |

The data suggests that modifications to the alkyl chain or the amino group can enhance or diminish inhibitory activity against HDACs.

Case Study 1: Anticancer Activity

A case study focused on the anticancer properties of ethyl 3-amino-7-methyloctanoate hydrochloride demonstrated its potential in inducing apoptosis in cancer cells. The study utilized RPMI-8226 cells, revealing that treatment with the compound led to increased acetylation of histones and tubulin, indicating effective inhibition of deacetylation processes associated with tumor growth .

Case Study 2: Enzyme Engineering

Another significant finding involved the engineering of aminotransferases to enhance the synthesis of ethyl 3-amino-5-methyloctanoate, a precursor for ethyl 3-amino-7-methyloctanoate hydrochloride. The modified enzyme showed a 60-fold increase in reaction velocity, indicating improved efficiency in producing biologically active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.